molecular formula C15H20O2 B12661860 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate CAS No. 77104-99-5

3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate

Cat. No.: B12661860
CAS No.: 77104-99-5
M. Wt: 232.32 g/mol
InChI Key: IFIVPISMBCMKBF-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate: is an organic compound with the molecular formula C15H20O2 . It is also known by its systematic name, acetic acid 3-(p-tert-butylphenyl)-1-propenyl ester . This compound is characterized by the presence of a propenyl acetate group attached to a phenyl ring substituted with a tert-butyl group. It is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate typically involves the esterification of 3-(4-(1,1-Dimethylethyl)phenyl)propen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate is unique due to its combination of a propenyl acetate group and a tert-butyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .

Properties

CAS No.

77104-99-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

[(E)-3-(4-tert-butylphenyl)prop-1-enyl] acetate

InChI

InChI=1S/C15H20O2/c1-12(16)17-11-5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7-11H,6H2,1-4H3/b11-5+

InChI Key

IFIVPISMBCMKBF-VZUCSPMQSA-N

Isomeric SMILES

CC(=O)O/C=C/CC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(=O)OC=CCC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.